molecular formula C15H18N2O7S B2379695 Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate CAS No. 497061-12-8

Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate

Cat. No.: B2379695
CAS No.: 497061-12-8
M. Wt: 370.38
InChI Key: NAOYCSLESVQVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate is a chemical compound extensively utilized in scientific research due to its diverse applications. It exhibits promising potential in medicinal chemistry, drug discovery, and material science, making it an invaluable tool for various research endeavors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate typically involves the formation of the isoxazole ring through a cycloaddition reaction. This reaction can be catalyzed by metals such as Cu (I) or Ru (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable synthetic routes that ensure high yield and purity. The use of eco-friendly and cost-effective methods is preferred to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential therapeutic properties.

    Drug Discovery: It serves as a valuable tool in the identification and optimization of new drug candidates.

    Material Science: It is used in the synthesis of new materials with unique properties.

    Biological Research: It is used to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it often involves binding to specific proteins or enzymes, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-YL)amino)sulfonyl)phenyl)acetate include other isoxazole derivatives, such as:

  • 3-Amino-5-methylisoxazole
  • 5-Methylisoxazole
  • 4,5-Dimethoxyisoxazole

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it particularly valuable in various research applications .

Properties

IUPAC Name

methyl 2-[4,5-dimethoxy-2-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O7S/c1-9-5-14(16-24-9)17-25(19,20)13-8-12(22-3)11(21-2)6-10(13)7-15(18)23-4/h5-6,8H,7H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOYCSLESVQVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC(=C(C=C2CC(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.